11H-14,15-Eeta, also known as 11-Hydroxy-14,15-epoxy-eicosatrienoic acid, is a bioactive compound derived from arachidonic acid. It is part of the eicosanoid family, which are signaling molecules involved in various physiological processes. This compound plays a significant role in mediating inflammation and vascular functions.
11H-14,15-Eeta is primarily synthesized from arachidonic acid through enzymatic pathways involving lipoxygenases (LOX) and cytochrome P450 enzymes. These enzymes facilitate the conversion of arachidonic acid into various hydroxyeicosatetraenoic acids (HETEs) and epoxy-eicosatrienoic acids (EETs), including 11H-14,15-Eeta. The biosynthesis typically occurs in vascular endothelial cells and other tissues where arachidonic acid is present.
11H-14,15-Eeta is classified as a hydroxy fatty acid and an epoxy fatty acid. It belongs to a broader class of compounds known as eicosanoids, which are derived from polyunsaturated fatty acids and play critical roles in inflammation, immunity, and other cellular functions.
The synthesis of 11H-14,15-Eeta can be achieved through several methods:
The enzymatic synthesis typically requires specific conditions such as pH optimization and temperature control to enhance enzyme activity. The reaction can be monitored using chromatographic techniques to ensure the desired product yield.
The molecular structure of 11H-14,15-Eeta features a hydroxyl group at the 11-position and an epoxy group between the 14 and 15 positions on the eicosatrienoic acid backbone. Its structural formula can be represented as follows:
11H-14,15-Eeta participates in various biochemical reactions:
The reactions involving 11H-14,15-Eeta often require specific conditions such as co-factors (e.g., magnesium ions) for optimal enzyme activity. The kinetics of these reactions can be studied using spectrophotometric methods to measure changes in absorbance during the reaction.
The mechanism of action of 11H-14,15-Eeta involves its role as a signaling molecule that modulates various physiological processes:
Studies have shown that 11H-14,15-Eeta can activate protein kinase pathways that mediate these effects, influencing cellular signaling cascades related to vascular function and immune response.
Relevant data indicate that the stability and reactivity of 11H-14,15-Eeta are crucial for its biological activity.
11H-14,15-Eeta has several applications in scientific research:
Epoxyeicosatrienoic acids constitute a specialized class of epoxy fatty acids enzymatically generated through the cytochrome P450 (CYP) epoxygenase pathway of arachidonic acid metabolism. These lipid mediators are characterized by the presence of epoxide functional groups strategically positioned across their 20-carbon backbone containing three cis-double bonds. The EET family comprises four primary regioisomers distinguished by the location of their epoxide ring: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. Each isomer exhibits distinct biological activities and metabolic fates, creating a complex signaling network within tissues [4] [7].
The evolutionary conservation of EET biosynthesis underscores their fundamental physiological importance. CYP epoxygenase enzymes responsible for EET formation appear in species ranging from aquatic organisms to mammals, suggesting conserved signaling functions developed over approximately 400 million years. This phylogenetic persistence indicates strong selective pressure favoring retention of EET-mediated pathways, particularly in vascular regulation, renal function, and neural development. The structural and functional conservation of soluble epoxide hydrolase (sEH), the primary enzyme responsible for EET inactivation through hydrolysis to dihydroxyeicosatrienoic acids (DHETs), further highlights the biological significance of fine-tuning EET signaling across species [5] [7].
Table 1: Primary Epoxyeicosatrienoic Acid (EET) Regioisomers and Their Features
Regioisomer | Epoxide Position | Primary Biosynthetic CYP Enzymes | Notable Biological Activities |
---|---|---|---|
5,6-EET | Carbon 5-6 | CYP2J2, CYP2C8 | Vasodilation, angiogenesis |
8,9-EET | Carbon 8-9 | CYP2C9, CYP2J2 | Renal tubular transport |
11,12-EET | Carbon 11-12 | CYP2C8, CYP2C9 | Anti-inflammatory, endothelial function |
14,15-EET | Carbon 14-15 | CYP2C8, CYP2C11, CYP2C23 | Neuroprotection, angiogenesis |
Within this classification framework, 11H-14,15-EETA represents a structurally modified variant of the 14,15-EET backbone, featuring an additional hydroxyl group at the 11th carbon position. This structural modification confers distinct physicochemical properties and receptor affinities compared to the parent 14,15-EET compound. The hydroxyl group significantly enhances the molecule's polarity and creates additional hydrogen-bonding capabilities, potentially altering its membrane permeability and protein interaction characteristics. Current evidence suggests that this modification may redirect the molecule toward specialized signaling functions, particularly in steroidogenic tissues, neuronal development, and muscle regeneration pathways [3] [5] [6].
The biosynthesis of 11H-14,15-EETA is intricately linked to the cytochrome P450 monooxygenase system, representing a specialized branch of arachidonic acid metabolism. This pathway operates in parallel to the more extensively studied cyclooxygenase (COX) and lipoxygenase (LOX) pathways that generate prostaglandins and leukotrienes, respectively. The CYP epoxygenase pathway begins with the calcium-dependent liberation of arachidonic acid from membrane phospholipids through the action of phospholipase A₂ (PLA₂). Once released, arachidonic acid serves as substrate for CYP enzymes possessing epoxygenase activity, primarily those belonging to the CYP2C and CYP2J subfamilies [5] [7].
The formation of 11H-14,15-EETA involves a multi-step enzymatic process. Initial epoxidation at the 14,15 position of arachidonic acid by CYP epoxygenases yields 14,15-EET as the primary reaction product. Subsequent hydroxylation at the 11th carbon position by specific CYP hydroxylase isoforms (notably CYP2C11 and CYP2C23 in rodent models) transforms this molecule into the 11-hydroxylated derivative. This two-step modification creates a lipid mediator with distinct signaling properties compared to either the precursor arachidonic acid or the intermediate 14,15-EET. The enzyme kinetics of this conversion demonstrate tissue-specific variations, with particularly efficient metabolism observed in neuronal tissues, vascular endothelium, and steroidogenic cells [5] [7].
Table 2: Cytochrome P450 Enzymes Involved in 11H-14,15-EETA Metabolism
Enzyme | Species | Reaction Type | Tissue Expression | Functional Significance |
---|---|---|---|---|
CYP2C11 | Rat | 14,15-Epoxidation | Liver, brain, kidney | Primary EET producer in male rats |
CYP2C23 | Rat | 14,15-Epoxidation | Kidney, endothelium | Vasoregulatory EET production |
CYP2C8 | Human | 14,15-Epoxidation | Endothelium, liver | Cardiovascular protection |
CYP2C9 | Human | 14,15-Epoxidation | Endothelium | Vascular homeostasis |
CYP2J2 | Human | 14,15-Epoxidation | Heart, endothelium | Cardioprotective EET production |
Hydroxylating CYP isoforms | Multiple | 11-Hydroxylation | Brain, steroidogenic tissues | 11H-14,15-EETA biosynthesis |
The metabolic fate of 11H-14,15-EETA is significantly influenced by soluble epoxide hydrolase (sEH), which catalyzes the hydrolysis of the epoxide ring to form corresponding diol metabolites. This conversion generally results in substantial reduction or complete loss of biological activity. The competitive inhibition between the epoxide and hydroxyl groups within the 11H-14,15-EETA structure may potentially confer relative resistance to sEH-mediated inactivation compared to non-hydroxylated EETs. This potential kinetic advantage could prolong its biological half-life and signaling duration in tissues, representing a possible functional advantage in autocrine and paracrine signaling contexts [5] [7].
Biochemical Characteristics of 11H-14,15-EETA
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0